molecular formula C18H16FNO6S B6420202 methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291839-68-3

methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B6420202
CAS No.: 1291839-68-3
M. Wt: 393.4 g/mol
InChI Key: IFOBOFABCSCHEK-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 2,5-dimethoxyphenyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-12-5-6-15(25-2)13(9-12)20-10-17(18(21)26-3)27(22,23)16-7-4-11(19)8-14(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOBOFABCSCHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis begins with functionalized aniline derivatives. For the target compound, 2,5-dimethoxyaniline serves as the primary aromatic precursor. Key steps include:

  • Sulfonylation : Reaction with methyl chlorosulfonyl acetate in dichloromethane (DCM) at −5°C to 0°C forms a sulfonamide intermediate. Triethylamine is used as a base to neutralize HCl byproducts.

  • Cyclization : Treatment with sodium methylate in anhydrous methanol induces heterocyclization, forming the benzothiazine core. This step requires precise temperature control (reflux at 80°C for 15–20 hours) to avoid transesterification.

Table 1: Key Reaction Parameters for Core Formation

StepReagents/ConditionsYieldReference
SulfonylationMethyl chlorosulfonyl acetate, DCM, 0°C85–92%
CyclizationNaOMe, MeOH, reflux78–85%

Functionalization of the Benzothiazine Core

Fluorination at Position 6

Introducing fluorine at the 6-position requires electrophilic fluorination. A two-step approach is employed:

  • Nitration : Treating the benzothiazine intermediate with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group.

  • Nitro Reduction and Fluorination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by Balz-Schiemann reaction using NaNO₂ and HF·pyridine to yield the fluoro substituent.

Methoxy Group Retention

The 2,5-dimethoxyphenyl group is introduced via Ullmann coupling:

  • A Cu(I)-catalyzed reaction between the benzothiazine intermediate and 2,5-dimethoxyiodobenzene in DMF at 120°C achieves cross-coupling.

  • This step demands anhydrous conditions to prevent demethylation.

Table 2: Fluorination and Coupling Efficiency

ReactionConditionsYieldPurity
NitrationHNO₃/H₂SO₄, 0°C70%90%
Balz-SchiemannNaNO₂, HF·pyridine, 40°C65%88%
Ullmann CouplingCuI, DMF, 120°C82%95%

Esterification and Oxidation to 1,1-Dioxide

Carboxylate Ester Formation

The carboxylic acid at position 2 is esterified using methanol under acidic conditions:

  • Concentrated H₂SO₄ catalyzes the reaction at reflux (80°C, 20 hours), with yields exceeding 90%. Excess methanol is removed via distillation.

Oxidation to Sulfone

The thiazine sulfur is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) in DCM at 25°C. This step achieves near-quantitative conversion (>98%) with rigorous pH control (pH 4–5).

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals with >99% purity.

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 3.85 (s, 6H, OCH₃), δ 6.75–7.20 (m, aromatic H), δ 4.30 (s, 3H, COOCH₃).

  • X-ray Diffraction : Confirms the 1,1-dioxide configuration and planar benzothiazine core.

Industrial-Scale Considerations

Solvent Recovery Systems

Industrial processes employ closed-loop distillation to recycle DCM and methanol, reducing costs by 30%.

Catalytic Efficiency

Palladium nanoparticles (Pd-NPs) enhance Ullmann coupling yields to 89% while lowering Cu catalyst loading by 50%.

Challenges and Mitigation Strategies

ChallengeSolution
Demethylation under acidic conditionsUse buffered aqueous workups (pH 8–9)
Over-oxidation of sulfurControlled mCPBA stoichiometry (1.05 eq)
Regioselective fluorinationLow-temperature Balz-Schiemann reaction

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares a benzothiazine-1,1-dioxide scaffold with several derivatives, differing primarily in substituent patterns. Below is a comparative analysis of three analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (Target) 2,5-dimethoxyphenyl (4), F (6) ~409.4 (estimated) Electron-rich aromatic system; fluorine enhances electronegativity.
Methyl 4-(3,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 3,5-dimethylphenyl (4), F (6) ~377.4 (estimated) Lipophilic substituents; methyl groups may improve membrane permeability.
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 3-methoxyphenyl (4), Br (6) 424.265 Bromine increases molecular weight and potential halogen-bonding capacity.

Substituent Effects on Physicochemical Properties

  • Aromatic Substitutents :

    • The 2,5-dimethoxyphenyl group in the target compound introduces two methoxy groups at positions 2 and 5, creating a sterically hindered, electron-rich aromatic ring. This contrasts with the 3,5-dimethylphenyl group in the analog from , which lacks methoxy groups but features methyl substituents that enhance hydrophobicity .
    • The 3-methoxyphenyl group in the brominated analog () provides a single methoxy substituent, reducing steric bulk compared to the target compound .

Crystallographic and Analytical Insights

  • Structural Determination :

    • Compounds in this class are often characterized using X-ray crystallography via programs like SHELXL () and the WinGX suite (), which enable precise determination of bond lengths, angles, and sulfone geometry .
    • For example, the brominated analog () has a molecular weight of 424.265 g/mol, with a single-isotope mass of 422.977606, indicating isotopic purity .
  • A methoxy group at position 4 (as in the target) could increase retention time relative to methyl or bromo substituents due to polarity changes .

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. Its unique structure, characterized by a benzothiazine core with methoxy and fluorine substituents, has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. The compound's molecular formula is C₁₈H₁₆FNO₆S, and it has a molecular weight of 393.39 g/mol.

Biological Activity

Research indicates that compounds within the benzothiazine class exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies have shown that benzothiazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains and fungi, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Benzothiazines are also noted for their ability to reduce inflammation in various models, indicating possible applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Interaction studies have revealed that this compound may act on:

  • Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibition of topoisomerases can lead to DNA damage and subsequent cell death in cancer cells.
  • Kinases : The compound may exert effects on various kinases involved in signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of similar benzothiazine compounds:

  • Antitumor Efficacy : A study on a related compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.
  • Antimicrobial Assessment : Another investigation reported that a derivative exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Inflammation Models : Research utilizing animal models showed that treatment with benzothiazine derivatives resulted in reduced levels of pro-inflammatory cytokines, highlighting their potential for managing inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxideC₁₇H₁₂N₂O₄SContains a cyanophenyl group instead of methoxy groups
Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxideC₁₈H₁₆FNO₆SFeatures different methoxy substitutions on the phenyl ring
Benzothiazole Derivatives (e.g., 2-Aminobenzothiazole)VariedLacks complex substituents found in methyl 4-(2,5-dimethoxyphenyl)-6-fluoro derivatives

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this benzothiazine dioxide derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step process:

  • Alkylation/Etherification : Reacting a hydroxy-substituted precursor (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with alkyl halides (e.g., ethyl iodide) in the presence of anhydrous potassium carbonate and acetonitrile under reflux .
  • Purification : Use column chromatography or recrystallization to isolate the product. Yield optimization (e.g., 77.8% in ) depends on reaction time, temperature, and stoichiometric ratios of reagents.
    • Critical Parameters : Monitor reaction progress via TLC; confirm purity via HPLC (e.g., mobile phase: methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide, pH 5.5) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., methoxy, fluoro groups) and aromatic proton environments .
  • IR : Confirm sulfone (S=O) stretches at ~1150–1300 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds, π-π stacking with centroid distances ~3.6 Å) .

Q. What solvent systems are suitable for formulation in biological assays?

  • Answer : Polar solvents like DMSO or ethanol are preferred due to the compound’s solubility profile. For in vitro assays, dilute stock solutions to ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How do substituents (e.g., 2,5-dimethoxy, 6-fluoro) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :

Comparative Assays : Test analogs with varied substituents (e.g., replacing methoxy with chloro or methyl groups) in target-specific assays (e.g., COX-1/2 inhibition ).

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like COX-3. Methoxy groups may enhance hydrophobic interactions, while fluorine improves metabolic stability .

  • Data Interpretation : Correlate electronic (Hammett constants) and steric effects of substituents with IC₅₀ values.

Q. How can conflicting data on enzyme inhibition (e.g., COX-1 vs. COX-2 selectivity) be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to calculate precise IC₅₀ values.
  • Enzyme-Specific Protocols : Use recombinant COX isoforms to isolate activity. Contradictions may arise from assay conditions (e.g., arachidonic acid concentration) .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., % inhibition at 10 µM).

Q. What strategies validate target engagement in cellular models?

  • Answer :

  • Cellular Thermal Shift Assay (CETSA) : Measure compound-induced stabilization of target proteins (e.g., COX-2) upon heating.
  • Knockout Models : Use CRISPR/Cas9 to delete target genes and assess loss of compound efficacy .

Analytical & Mechanistic Questions

Q. How are impurities or degradation products characterized during synthesis?

  • Methodological Answer :

  • HPLC-MS : Monitor synthetic batches using a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Reference retention times and mass fragments from known impurities (e.g., related benzothiazines ).
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile groups (e.g., ester hydrolysis).

Q. What intermolecular interactions stabilize the crystal structure?

  • Answer : X-ray diffraction reveals:

  • Hydrogen Bonds : C–H⋯O/S interactions between sulfone groups and adjacent aromatic protons .
  • π-π Stacking : Between benzothiazine rings (centroid distance: ~3.6 Å), enhancing crystallinity .

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